molecular formula C20H15NOS B12555062 2H-Indol-2-one, 1,3-dihydro-1-phenyl-3-(phenylthio)- CAS No. 193815-35-9

2H-Indol-2-one, 1,3-dihydro-1-phenyl-3-(phenylthio)-

Cat. No.: B12555062
CAS No.: 193815-35-9
M. Wt: 317.4 g/mol
InChI Key: POHARTXEXMXOEK-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 1,3-dihydro-1-phenyl-3-(phenylthio)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This particular compound is characterized by the presence of a phenyl group and a phenylthio group attached to the indole core, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 1,3-dihydro-1-phenyl-3-(phenylthio)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline, the compound can be synthesized through a series of steps involving nitration, reduction, and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts and specific reaction conditions such as temperature and pressure control to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 1,3-dihydro-1-phenyl-3-(phenylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl rings .

Scientific Research Applications

2H-Indol-2-one, 1,3-dihydro-1-phenyl-3-(phenylthio)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-1-phenyl-3-(phenylthio)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2H-Indol-2-one, 1,3-dihydro-1-phenyl-3-(phenylthio)- apart from these similar compounds is the presence of both a phenyl and a phenylthio group. This unique combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

193815-35-9

Molecular Formula

C20H15NOS

Molecular Weight

317.4 g/mol

IUPAC Name

1-phenyl-3-phenylsulfanyl-3H-indol-2-one

InChI

InChI=1S/C20H15NOS/c22-20-19(23-16-11-5-2-6-12-16)17-13-7-8-14-18(17)21(20)15-9-3-1-4-10-15/h1-14,19H

InChI Key

POHARTXEXMXOEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)SC4=CC=CC=C4

Origin of Product

United States

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